![molecular formula C15H18N2O3 B508273 5-[(4-Propylphenoxy)methyl]-2-furohydrazide CAS No. 364743-27-1](/img/structure/B508273.png)

5-[(4-Propylphenoxy)methyl]-2-furohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

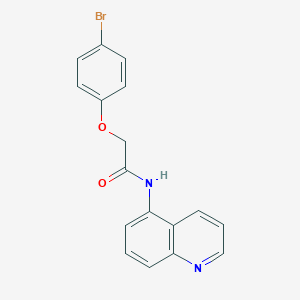

5-[(4-Propylphenoxy)methyl]-2-furohydrazide is a chemical compound with the molecular formula C15H18N2O3 . It has an average mass of 274.315 Da and a monoisotopic mass of 274.131744 Da .

Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³ . It has a molar refractivity of 76.4±0.3 cm³ . The compound has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 77 Ų, and it has a molar volume of 233.8±3.0 cm³ . The compound’s ACD/LogP is 2.13, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) are both 1.86 .Aplicaciones Científicas De Investigación

Antimycobacterial Activity

5-[(4-Propylphenoxy)methyl]-2-furohydrazide derivatives have been studied for their potential antimycobacterial activities. For instance, 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide exhibited significant in vitro activity against Mycobacterium tuberculosis, both in log- and starved-phase cultures. This compound also showed notable enzyme inhibition of the MTB ICL enzyme, a crucial target for tuberculosis treatment (Sriram et al., 2010).

Cancer Chemoprevention

Compounds structurally related to 5-[(4-Propylphenoxy)methyl]-2-furohydrazide have shown potential in cancer chemoprevention. For example, a study isolating compounds from green onion identified 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one, which demonstrated activity in inducing Phase II xenobiotic metabolizing enzymes, known to reduce risks from carcinogenic chemicals (Xiao & Parkin, 2007).

Catalysis and Chemical Synthesis

These compounds also find applications in catalysis and chemical synthesis. A study on aqueous-phase hydrodeoxygenation of eugenol, a lignin monomer, highlighted the importance of catalysts with propyl groups in influencing product distributions in chemical reactions, suggesting possible roles for similar compounds in synthetic chemistry (Zhang et al., 2014).

Potential in Organic Chemistry

5-[(4-Propylphenoxy)methyl]-2-furohydrazide and related molecules have been explored in the field of organic chemistry for synthesizing various derivatives with potential pharmacological applications. For example, derivatives of 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one have been synthesized, which have shown anticancer properties (Borikar et al., 2011).

Enzyme Inhibition and Antibacterial Activities

Structural derivatives of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide have been assessed for their enzyme inhibition and antibacterial activities. The mutagenic, prophage-inducing, and antibacterial activities of 5-nitro-furan derivatives, including 5-nitro-2-furohydrazide, have been evaluated, showing significant activities against various bacterial strains (Kato et al., 1984).

Mecanismo De Acción

- TNKS proteins belong to the poly (ADP-ribose) polymerase (PARP) family and play a crucial role in the Wnt β-catenin pathway and other cellular processes .

- Specifically, TNKS-1 and TNKS-2 (also known as PARP5a and PARP5b) are structurally divided forms of tankyrase .

Target of Action

Biochemical Pathways

Propiedades

IUPAC Name |

5-[(4-propylphenoxy)methyl]furan-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-2-3-11-4-6-12(7-5-11)19-10-13-8-9-14(20-13)15(18)17-16/h4-9H,2-3,10,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPXINUZSUJNEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Propylphenoxy)methyl]-2-furohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B508258.png)

![2-[(4,7-Dimethyl-2-quinazolinyl)amino]-6-(methoxymethyl)-4-pyrimidinol](/img/structure/B508276.png)

![N-[2-chloro-4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]furan-2-carboxamide](/img/structure/B508346.png)

![3-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B508355.png)

![4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B508357.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide](/img/structure/B508360.png)

![N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-phenylbenzamide](/img/structure/B508375.png)

![N-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B508378.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B508381.png)

![N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B508386.png)

![4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid](/img/structure/B508416.png)